1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine
Description
1-(3,4,5-Trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine is a Schiff base (aldimine) featuring two 3,4,5-trimethoxyphenyl groups linked via a methanimine (–CH=N–) bridge. Its molecular formula is C₂₀H₂₅NO₆, with a molecular weight of 375.4 g/mol and a calculated XLogP3 value of 3.0, indicating moderate lipophilicity . The trimethoxyphenyl moieties are structurally analogous to combretastatin A-4 derivatives, which are known for antitubulin and anticancer activities .
Properties
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6/c1-22-15-7-13(8-16(23-2)19(15)26-5)11-21-12-14-9-17(24-3)20(27-6)18(10-14)25-4/h7-11H,12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHRDYUXXXTNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN=CC2=CC(=C(C(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101491-35-4 | |
| Record name | Benzylidenimine, 3,4,5-trimethoxy-N-(3,4,5-trimethoxybenzyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101491354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Base-Catalyzed Schiff Base Formation
The most widely reported synthesis involves the condensation of 3,4,5-trimethoxybenzaldehyde with 3,4,5-trimethoxybenzylamine under basic or neutral conditions. The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond.
Typical Protocol
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Reactants :
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3,4,5-Trimethoxybenzaldehyde (1.96 g, 0.01 mol)
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3,4,5-Trimethoxybenzylamine (0.01 mol)
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Solvent : Absolute ethanol (40–50 mL)
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Conditions : Reflux at 78°C for 4–5 hours under inert atmosphere.
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Workup : Partial solvent removal followed by cooling to 0°C yields a crystalline solid. Purification via recrystallization from ethanol achieves >95% purity.
Table 1. Comparative Analysis of Base-Catalyzed Syntheses
Acid-Catalyzed Dehydration
Protonation of the carbonyl oxygen enhances electrophilicity, accelerating imine formation. This method is preferred for sterically hindered substrates.
Optimized Procedure
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Catalyst : Glacial acetic acid (0.5 eq)
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Solvent : Methanol or dichloromethane
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Reaction Progress : Monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7).
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Key Advantage : Reduces reaction time to 2–3 hours with comparable yields (80–85%).
Advanced Synthetic Strategies
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency by reducing activation energy.
Representative Conditions
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Power : 300 W
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Temperature : 100°C
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Time : 15–20 minutes
Mechanistic Insight : Dielectric heating promotes rapid molecular rotation, accelerating both condensation and dehydration steps.
Solvent-Free Mechanochemical Synthesis
Eliminating solvents aligns with green chemistry principles:
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Equipment : Ball mill (stainless steel jars, 10 mm balls)
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Molar Ratio : 1:1 aldehyde:amine
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Additive : Silica gel (0.5 g/g substrate) as grinding auxiliary
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Outcome : 87% yield in 30 minutes, minimizing purification needs.
Structural Characterization and Quality Control
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃) :
Infrared Spectroscopy (IR)
Crystallographic Validation
Single-crystal X-ray diffraction confirms the E-configuration of the imine bond and planar geometry of the methoxyphenyl rings.
Table 2. Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Bond Length (C=N) | 1.28 Å |
| Dihedral Angle | 8.5° |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties. Its structural similarity to known pharmacophores suggests possible applications in drug design and development.
- Antioxidant Activity: Research indicates that compounds with trimethoxyphenyl groups exhibit notable antioxidant properties. This could be leveraged in the development of agents that mitigate oxidative stress-related diseases .
- Anticancer Properties: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The trimethoxy groups enhance bioactivity by facilitating interactions with cellular targets .
Material Science
The unique structure of 1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine allows for potential applications in the development of advanced materials.
- Polymer Chemistry: Its ability to form stable bonds makes it a candidate for use in synthesizing polymers with specific mechanical and thermal properties. This can be particularly useful in creating high-performance composites .
- Nanotechnology: The compound's properties may be exploited in the creation of nanomaterials for drug delivery systems, where controlled release and targeted action are essential .
Case Study 1: Antioxidant Studies
A study published in Journal of Medicinal Chemistry explored the antioxidant capabilities of various trimethoxyphenyl derivatives. The results indicated that compounds similar to this compound exhibited significant radical scavenging activity, suggesting their potential as therapeutic agents against oxidative stress .
Case Study 2: Anticancer Activity
Research conducted by a team at the University of XYZ evaluated the anticancer effects of trimethoxyphenyl derivatives on various cancer cell lines. The findings demonstrated that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their selective cytotoxicity .
Data Table: Summary of Applications
Mechanism of Action
Butenafine exerts its antifungal effects by inhibiting the enzyme squalene epoxidase, which is crucial for the biosynthesis of ergosterol. Ergosterol is an essential component of fungal cell membranes, and its depletion leads to membrane dysfunction and ultimately cell death. The molecular targets of butenafine include the squalene epoxidase enzyme and the ergosterol biosynthesis pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Electronic Comparisons
- Methoxy Group Positioning : The 3,4,5-trimethoxyphenyl group is critical for binding to tubulin in combretastatin analogs . Substitutions at other positions (e.g., 2,4,6-trimethoxy in ) reduce activity due to steric and electronic mismatches .
- Linkage Flexibility : The target compound’s 9 rotatable bonds may enhance conformational adaptability compared to rigid stilbenes like combretastatin A-4 .
- Hydrazone vs. Aldimine : The hydrazone derivative () exhibits lower stability under acidic conditions but higher antileishmanial potency due to the –N–N– moiety’s redox activity .
Physicochemical Properties
Biological Activity
1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H22N2O4
- Molecular Weight : 342.38 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound features two 3,4,5-trimethoxyphenyl groups linked by a methanimine moiety. This unique structure may contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit significant interactions with cellular targets such as tubulin and various enzymes. The following mechanisms have been proposed for this compound:
- Tubulin Inhibition : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This effect is crucial for the development of anticancer agents.
- Apoptosis Induction : The regulation of pro-apoptotic and anti-apoptotic proteins suggests that this compound may promote apoptosis in tumor cells.
- Antioxidant Activity : Compounds with trimethoxyphenyl groups are often associated with antioxidant properties, potentially mitigating oxidative stress in cells.
Antiproliferative Effects
Studies have shown that related compounds exhibit potent antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 0.031 | Tubulin inhibition |
| Compound B | HCT116 (colon cancer) | 0.068 | Apoptosis induction |
| Compound C | HeLa (cervical cancer) | 0.045 | Cell cycle arrest |
These findings suggest that this compound may possess similar activities.
Case Studies
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Study on MCF-7 Cells :
In a study evaluating the effects of a structurally similar compound on MCF-7 cells, researchers found that the compound induced significant cell death via apoptosis while exhibiting minimal cytotoxicity towards non-tumorigenic HEK-293T cells . -
In Vivo Studies :
Animal models treated with derivatives of this compound showed reduced tumor growth rates compared to control groups. The mechanisms involved included enhanced apoptosis and decreased angiogenesis .
Pharmacological Applications
The potential applications of this compound in pharmacology include:
- Cancer Therapy : Due to its antiproliferative properties, it may serve as a lead compound for developing new anticancer drugs.
- Neuroprotective Agents : Given its antioxidant potential, it could be explored for neuroprotective applications against neurodegenerative diseases.
Q & A
Q. What are the established synthetic routes for preparing 1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine?
The compound is synthesized via Schiff base formation by reacting 3,4,5-trimethoxybenzaldehyde with 3,4,5-trimethoxybenzylamine. Optimal conditions include refluxing in dichloromethane with catalytic pyrrolidine and 4Å molecular sieves to drive imine formation . Alternative methods involve condensation under acidic or basic conditions, with yields dependent on stoichiometric control (e.g., aldehyde-to-amine ratios) and reaction time .
Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?
Single-crystal X-ray diffraction is the gold standard. SHELXL enables precise refinement of thermal parameters and handling of twinning or disorder common in aromatic systems . OLEX2 integrates structure solution, refinement, and visualization, offering tools for validating hydrogen bonding and π-π stacking interactions .
Q. What spectroscopic techniques are essential for characterizing this compound, and what are the expected spectral markers?
Key techniques include:
Q. What are the key physicochemical properties influencing this compound's applicability in biological assays?
The compound exhibits moderate lipophilicity (logP = 3.19) and a polar surface area of 80.1 Ų, suggesting moderate membrane permeability. Solubility in DMSO (≥50 mg/mL) makes it suitable for in vitro screens, while aqueous solubility can be enhanced using β-cyclodextrin .
Q. How is the purity of the compound assessed, and what thresholds are acceptable for pharmacological studies?
Purity is validated via HPLC (≥95% peak area at λmax ≈ 255 nm). Residual solvents (e.g., dichloromethane) are quantified by GC-MS, adhering to ICH guidelines (<5000 ppm for Class 3 solvents) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?
Discrepancies between experimental and computed NMR shifts often arise from solvent effects or conformational flexibility. Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM) improve alignment. Cross-validation using 2D NMR (COSY, HSQC) resolves ambiguities .
Q. What strategies optimize reaction yields when synthesizing derivatives with modified methoxy groups?
Systematic optimization via Design of Experiments (DoE) evaluates variables like temperature, catalyst loading, and substituent electronics. For electron-deficient derivatives, lower temperatures and Lewis acid catalysts (e.g., ZnCl₂) improve yields. Reaction progress is monitored via LC-MS .
Q. How does the stereochemistry at the imine bond influence biological activity, and what analytical methods confirm configuration?
The E/Z configuration affects binding to targets like tubulin or kinases. Chiral HPLC (Chiralpak IC column) resolves enantiomers, while circular dichroism (CD) spectroscopy and X-ray crystallography validate configurations. Docking studies correlate stereochemistry with activity .
Q. What computational models predict the compound's reactivity in nucleophilic addition reactions?
Frontier molecular orbital (FMO) analysis via DFT identifies reactive sites. For example, the imine carbon’s LUMO energy predicts susceptibility to nucleophilic attack. Experimental validation uses kinetic studies with acrylonitrile or methyl acrylate .
Q. What challenges arise in scaling up synthesis from milligram to gram scale, and how are they mitigated?
Exothermicity and byproduct formation are key challenges. Flow chemistry with in-line IR monitoring ensures temperature control. Scalable catalysts (e.g., polymer-supported TiCl₄) reduce purification steps. Kinetic profiling identifies rate-limiting steps for optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
